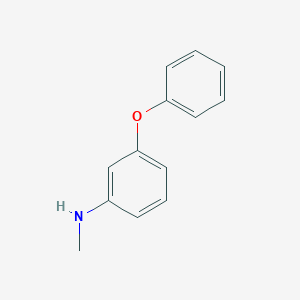

N-methyl-3-phenoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZGXKPPJDVPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609340 | |

| Record name | N-Methyl-3-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13024-17-4 | |

| Record name | N-Methyl-3-phenoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13024-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-3-phenoxyaniline (CAS: 13024-17-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-3-phenoxyaniline, with the CAS number 13024-17-4, is a versatile aromatic amine with significant potential in various fields of chemical synthesis. Its structure, featuring a phenoxy group on the aniline ring, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis methodologies, and potential applications, with a focus on its relevance to drug discovery and development. While specific biological data for this compound is limited in publicly available literature, this guide also explores the known biological activities of the broader class of phenoxyaniline derivatives to highlight areas of potential therapeutic interest.

Chemical Properties and Data

This compound is an organic compound with the molecular formula C₁₃H₁₃NO. Its structure consists of a central aniline ring substituted with a methyl group on the nitrogen atom and a phenoxy group at the meta-position.

| Property | Value |

| CAS Number | 13024-17-4 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

Note: Experimental physical properties for this specific compound are not widely reported in the literature.

Synthesis of this compound

The synthesis of this compound can be approached in a two-step process: the formation of the precursor 3-phenoxyaniline, followed by the N-methylation of the secondary amine.

Synthesis of 3-Phenoxyaniline

The formation of the diaryl ether linkage in 3-phenoxyaniline is a key step. Two common and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.[1]

2.1.1. Experimental Protocol: Ullmann Condensation for 3-Phenoxyaniline Synthesis

This classical copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.[1]

Materials:

-

Phenol

-

3-Bromoaniline

-

Potassium carbonate (K₂CO₃)

-

1-Butylimidazole

-

Copper(I) chloride (CuCl)

-

o-Xylene

-

Petroleum ether (PE)

-

Ethyl acetate (EA)

Procedure:

-

To a reaction flask under an argon atmosphere, add phenol (12 mmol), 3-bromoaniline (10 mmol), K₂CO₃ (20 mmol), 1-butyl-1-H-imidazole (5 mmol), and CuCl (4.5 mmol) in o-xylene (10 mL).

-

Heat the mixture to 140°C for 20 hours.

-

After cooling to room temperature, filter the mixture.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (PE/EA = 4:1, V/V) to yield 3-phenoxyaniline.[2]

2.1.2. Logical Workflow for Ullmann Condensation

Caption: Ullmann condensation workflow for 3-phenoxyaniline synthesis.

N-methylation of 3-Phenoxyaniline

Once 3-phenoxyaniline is obtained, the secondary amine can be methylated to yield this compound. A general and efficient method involves the use of methanol as the methylating agent over a heterogeneous catalyst.[3]

2.2.1. Experimental Protocol: N-methylation of 3-Phenoxyaniline

This protocol is a general procedure for the N-methylation of anilines and can be adapted for 3-phenoxyaniline.

Materials:

-

3-Phenoxyaniline

-

Methanol

-

Heterogeneous Nickel Catalyst (e.g., Ni/ZnAlOx)

-

Nitrogen gas (N₂)

-

Ethylbenzene (internal standard for GC analysis)

Procedure:

-

In a 50 mL autoclave equipped with a magnetic stirrer and a temperature controller, add 3-phenoxyaniline (1.0 mmol), the heterogeneous nickel catalyst (40 mg), and methanol (10 mL).

-

Flush the autoclave with nitrogen gas five times to remove air, and then charge with 1 MPa of N₂ at room temperature.

-

Heat the reaction to 160°C with magnetic stirring at 1000 rpm for a specified time (e.g., 4-24 hours).

-

After cooling to room temperature, analyze the reaction mixture by GC-MS and GC using ethylbenzene as an internal standard to determine conversion and yield.[3]

-

Purify the product using column chromatography.

2.2.2. Logical Workflow for N-methylation

Caption: N-methylation of 3-phenoxyaniline workflow.

Spectroscopic Data (Expected)

| Technique | Expected Signals |

| ¹H NMR | - Aromatic protons (multiplets) in the range of δ 6.5-7.5 ppm. - Singlet for the N-CH₃ protons around δ 2.8-3.0 ppm. - Broad singlet for the N-H proton (if present as an impurity of the starting material). |

| ¹³C NMR | - Aromatic carbons in the range of δ 110-160 ppm. - Signal for the N-CH₃ carbon around δ 30-31 ppm. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 199. |

| IR | - N-H stretching (secondary amine) around 3300-3500 cm⁻¹ (if starting material is present). - C-H stretching (aromatic and aliphatic) around 2800-3100 cm⁻¹. - C=C stretching (aromatic) around 1400-1600 cm⁻¹. - C-N stretching around 1250-1350 cm⁻¹. - C-O-C stretching (ether) around 1200-1250 cm⁻¹. |

Potential Applications in Drug Discovery

Phenoxyaniline derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][5] While this compound itself has not been extensively studied, the core scaffold is present in molecules with known therapeutic potential.

Kinase Inhibition

Phenoxyaniline derivatives have been identified as potent inhibitors of several kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

-

MEK (MAP Kinase Kinase) Inhibition: Certain 3-cyano-4-(phenoxyanilino)quinoline derivatives are potent inhibitors of MEK, a central component of the MAPK/ERK signaling pathway.[5] Aberrant activation of this pathway is a hallmark of many cancers.

-

PDGFR (Platelet-Derived Growth Factor Receptor) Inhibition: Phenoxyquinoline derivatives have also been shown to target the PDGFR signaling cascade, which is involved in cell growth, migration, and angiogenesis.[1]

Interaction with Metabolic Enzymes

The interaction of drug candidates with cytochrome P450 (CYP) enzymes is crucial for understanding their metabolism and potential for drug-drug interactions. Studies on phenoxyaniline analogues have provided insights into their inhibitory effects on CYP2B enzymes.[5]

Neuroprotective Effects

Derivatives of 4-phenoxyaniline have been investigated for their neuroprotective properties, showing potential in models of neuronal cell death.[6]

Signaling Pathways

The following diagrams illustrate the signaling pathways where phenoxyaniline derivatives have shown inhibitory activity. These are presented as potential areas of investigation for this compound.

5.1. MAPK/ERK Signaling Pathway and MEK Inhibition

Caption: Inhibition of the MAPK/ERK pathway by phenoxyaniline derivatives.

5.2. PDGFR Signaling Pathway and Inhibition

Caption: Inhibition of the PDGFR pathway by phenoxyaniline derivatives.

Conclusion

This compound is a valuable chemical intermediate with a straightforward synthetic route. While direct biological data for this specific compound is scarce, the broader class of phenoxyaniline derivatives has demonstrated significant potential in drug discovery, particularly as kinase inhibitors. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential. The experimental protocols and pathway information provided in this guide serve as a foundation for researchers and drug development professionals to build upon in their exploration of this and related compounds.

References

An In-depth Technical Guide to N-methyl-3-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-3-phenoxyaniline is an organic compound featuring a diaryl ether linkage, a structural motif of significant interest in medicinal chemistry, agrochemistry, and materials science.[1][2] The core phenoxyaniline scaffold is recognized for its versatility, allowing for a wide range of substitutions that can modulate the molecule's electronic, steric, and pharmacokinetic properties.[2] While specific research on this compound is limited, the broader class of phenoxyaniline derivatives has been investigated for various biological activities, including as kinase inhibitors and for neuroprotection.[3][4] This compound also serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals such as herbicides and insecticides.[1] This guide provides a comprehensive overview of its molecular structure, synthesis, and potential applications based on current knowledge of related compounds.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| CAS Number | 13024-17-4 |

| Canonical SMILES | CNC1=CC(=CC=C1)OC2=CC=CC=C2 |

| Appearance | Solid (based on related phenoxyanilines) |

Synthesis of this compound

The synthesis of this compound can be approached as a two-step process. The first step involves the formation of the diaryl ether bond to create the 3-phenoxyaniline core, commonly achieved through an Ullmann condensation. The second step is the selective N-methylation of the resulting aniline.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-Phenoxyaniline via Ullmann Condensation

This protocol is adapted from established methods for the synthesis of phenoxyanilines.[2]

-

Materials:

-

3-Bromoaniline

-

Phenol

-

Copper(I) chloride (CuCl)

-

Potassium carbonate (K₂CO₃)

-

1-Butylimidazole (as a ligand)

-

o-Xylene (solvent)

-

-

Procedure:

-

To a dry reaction flask under an inert argon atmosphere, add phenol (1.2 equivalents), 3-bromoaniline (1.0 equivalent), potassium carbonate (2.0 equivalents), 1-butylimidazole (0.5 equivalents), and copper(I) chloride (0.45 equivalents).

-

Add o-xylene to the flask to serve as the solvent.

-

Heat the reaction mixture to 140°C and maintain for approximately 20 hours, with stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel to yield 3-phenoxyaniline.

-

Step 2: N-methylation of 3-Phenoxyaniline

This protocol is based on general methods for the selective mono-N-methylation of anilines using a heterogeneous catalyst.

-

Materials:

-

3-Phenoxyaniline (from Step 1)

-

Methanol (as both solvent and methylating agent)

-

A suitable heterogeneous catalyst (e.g., Ni/ZnAlOx)

-

Sodium hydroxide (NaOH, as a base)

-

-

Procedure:

-

Add 3-phenoxyaniline (1.0 equivalent), the catalyst, methanol, and NaOH (1.0 equivalent) to a high-pressure autoclave reactor.

-

Seal the reactor and purge with nitrogen gas multiple times to create an inert atmosphere.

-

Pressurize the reactor with nitrogen and heat to approximately 160°C with vigorous stirring.

-

Maintain the reaction for 24 hours.

-

After cooling to room temperature, the reaction mixture can be analyzed by GC-MS to confirm product formation.

-

Filter the mixture to remove the heterogeneous catalyst.

-

The filtrate can be concentrated and the product purified via column chromatography or distillation to yield this compound.

-

Synthesis Workflow Diagram

References

An In-Depth Technical Guide to the Synthesis of N-methyl-3-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for N-methyl-3-phenoxyaniline, a valuable intermediate in pharmaceutical and materials science research. The document details established methodologies, including reductive amination and catalytic N-methylation, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.

Core Synthesis Pathways

The synthesis of this compound predominantly commences with the precursor 3-phenoxyaniline. The key transformation is the methylation of the primary amino group. Two highly effective and well-documented methods for this conversion are reductive amination using formaldehyde and catalytic N-methylation utilizing methanol as a C1 source.

Reductive Amination of 3-Phenoxyaniline

Reductive amination is a cornerstone of C-N bond formation in organic synthesis. This pathway involves the reaction of 3-phenoxyaniline with formaldehyde to form an intermediate imine or enamine, which is then reduced in situ to the desired N-methylated product. A variety of reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and handling.

A general workflow for this process is outlined below:

Spectroscopic and Spectrometric Characterization of N-methyl-3-phenoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for N-methyl-3-phenoxyaniline. Due to the limited availability of published experimental data for this specific compound in readily accessible databases, this guide presents predicted spectral characteristics based on analogous compounds and established principles of NMR and mass spectrometry. It also outlines detailed, generalized experimental protocols for the acquisition of such data, intended to serve as a practical resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar molecules, including various substituted anilines and phenoxy derivatives.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.10 | Multiplet | 4H | Aromatic protons (phenoxy ring) |

| ~7.00-6.80 | Multiplet | 1H | Aromatic proton (phenoxy ring) |

| ~6.70-6.50 | Multiplet | 4H | Aromatic protons (aniline ring) |

| ~3.80 | Singlet | 1H | N-H proton |

| ~2.85 | Singlet | 3H | N-CH₃ protons |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-O (phenoxy) |

| ~150.0 | C-N (aniline) |

| ~130.0 | Aromatic CH (phenoxy) |

| ~124.0 | Aromatic C-O (aniline) |

| ~122.0 | Aromatic CH (phenoxy) |

| ~119.0 | Aromatic CH (aniline) |

| ~110.0 | Aromatic CH (aniline) |

| ~106.0 | Aromatic CH (aniline) |

| ~102.0 | Aromatic CH (aniline) |

| ~31.0 | N-CH₃ |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 199.25 | [M]⁺ (Molecular Ion) |

| 184.12 | [M-CH₃]⁺ |

| 106.07 | [M-OC₆H₅]⁺ |

| 92.05 | [C₆H₅O]⁺ |

| 77.04 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and MS data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative data for non-protonated carbons.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be compatible with the mobile phase if using Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Acquisition (ESI-MS):

-

Introduce the sample solution into the ESI source via direct infusion or through an LC system.

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI source parameters include a capillary voltage of 3-5 kV, a nebulizing gas pressure of 20-40 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 200-350 °C.

Data Acquisition (EI-MS):

-

Introduce a small amount of the sample directly into the ion source, often via a heated probe for solid samples or a gas chromatograph for volatile samples.

-

The standard electron energy for EI is 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and characterization of a chemical compound.

N-methyl-3-phenoxyaniline: An In-depth Technical Guide to its Predicted Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-3-phenoxyaniline is a substituted aromatic amine with a molecular structure that suggests its potential utility as a scaffold in medicinal chemistry and materials science. An understanding of its fundamental physicochemical properties, such as solubility and stability, is crucial for its application in research and development. This document aims to provide a detailed technical guide to the predicted solubility and stability of this compound, alongside standardized experimental protocols for their determination.

Predicted Physicochemical Properties

The properties of this compound can be inferred from its constituent parts: the N-methylaniline core and the phenoxy substituent. The presence of the phenoxy group is expected to increase lipophilicity and decrease aqueous solubility compared to N-methylaniline. The secondary amine group provides a site for potential protonation, suggesting a pH-dependent solubility.

Predicted Solubility Profile

This compound is predicted to be poorly soluble in water and soluble in various organic solvents. Its solubility is likely to be influenced by pH, with increased solubility in acidic conditions due to the formation of a cationic salt.

Predicted Stability Profile

The molecule is expected to be relatively stable under standard storage conditions (cool, dark, and dry). However, like many aniline derivatives, it may be susceptible to degradation under certain conditions:

-

Oxidation: The aniline moiety can be prone to oxidation, potentially leading to coloration (e.g., turning brown or reddish-brown upon exposure to air and light).[1][2]

-

Photostability: Exposure to light, particularly UV radiation, may induce degradation.

-

pH: Extremes of pH may affect the stability of the molecule.

Physicochemical Data of Structural Analogs

To substantiate the predicted properties of this compound, the following tables summarize the available data for its close structural analogs.

Table 1: Solubility Data of Structural Analogs

| Compound | Solvent | Solubility | Reference |

| N-methylaniline | Water | 5624 mg/L | [3] |

| Water | 13.4 g/L (Predicted) | [4] | |

| Water | Slightly soluble | [1] | |

| Ethanol | Soluble | [1] | |

| Ether | Soluble | [1] | |

| Chloroform | Soluble | [1] | |

| 3-Phenoxyaniline | Water | Slightly soluble | [5] |

| 2-Phenoxyaniline | Water | Limited solubility | |

| Chloroform | Moderately soluble | ||

| Methanol | Moderately soluble | ||

| 4-Phenoxyaniline | Water | < 1 g/L (20 ºC) | [6][7][8] |

Table 2: Physical and Chemical Properties of Structural Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

| N-methylaniline | C₇H₉N | 107.15 | -57.2 | 195.6 | [1][2] |

| 3-Phenoxyaniline | C₁₂H₁₁NO | 185.22 | 41-44 | 329-330 | [9] |

| 4-Phenoxyaniline | C₁₂H₁₁NO | 185.22 | 82-84 | 320.0±25.0 at 760 mmHg | [7][8] |

| 2-Phenoxyaniline | C₁₂H₁₁NO | 185.22 | 47-49 | 170 at 18 mmHg | [10] |

| N-methyl-2-phenoxyaniline | C₁₃H₁₃NO | 199.25 | - | - | [11] |

| N-methyl-4-methoxyaniline | C₈H₁₁NO | 137.18 | 33-36 | 135-136 at 19 mmHg | [12] |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This is a standard method for determining the thermodynamic equilibrium solubility of a compound.[13]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffers of different pH, ethanol) in a sealed, screw-cap vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sample Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation and/or filtration using a filter that does not adsorb the compound.

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Caption: Workflow for Solubility Determination.

Stability Assessment: ICH Guidelines

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2).[14] This involves storing the compound under various environmental conditions and monitoring for degradation over time.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in relevant solvents or as a solid powder.

-

Storage Conditions: Store the samples under a range of conditions as specified by ICH guidelines. This includes long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) storage.[14] Photostability testing should also be performed by exposing the compound to a defined light source.

-

Time Points: Pull samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24 months).

-

Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.

-

Data Evaluation: Evaluate the change in purity and the formation of degradation products over time to determine the shelf-life and recommended storage conditions.

Caption: Workflow for Stability Assessment.

Conclusion

While direct experimental data for this compound is currently lacking, a reasonable prediction of its solubility and stability can be made based on the known properties of its structural analogs. It is anticipated to be a poorly water-soluble compound with good solubility in organic solvents and potential sensitivity to oxidative and photo-degradation. The provided experimental protocols offer a robust framework for the empirical determination of these crucial physicochemical parameters, which is essential for advancing its potential applications in drug development and other scientific fields.

References

- 1. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 2. Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 3. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]

- 5. 3-Phenoxyaniline, 98% | Fisher Scientific [fishersci.ca]

- 6. Page loading... [guidechem.com]

- 7. 4-Phenoxyaniline | 139-59-3 [chemicalbook.com]

- 8. 4-Phenoxyaniline | CAS#:139-59-3 | Chemsrc [chemsrc.com]

- 9. 3-Phenoxyaniline 98 3586-12-7 [sigmaaldrich.com]

- 10. 2-Phenoxyaniline | 2688-84-8 [chemicalbook.com]

- 11. chemscene.com [chemscene.com]

- 12. chembk.com [chembk.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. ICH Official web site : ICH [ich.org]

Purity and characterization of N-methyl-3-phenoxyaniline

An In-depth Technical Guide on the Purity and Characterization of N-methyl-3-phenoxyaniline

For researchers, scientists, and professionals in drug development, the rigorous characterization and purity assessment of chemical entities is foundational to ensuring the reliability, safety, and reproducibility of their work. This document provides a comprehensive technical overview of the analytical methodologies for characterizing this compound, a key intermediate in various synthetic pathways.

Physicochemical Properties

This compound is a substituted diaryl ether amine. Its core physical and chemical characteristics are summarized below. While specific experimental data for this exact compound is not widely published, the values presented are based on supplier specifications and data from closely related structural analogs like 3-phenoxyaniline and N-methyl-2-phenoxyaniline.

Table 1: Physicochemical Data for this compound

| Property | Value | Source / Comment |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO | [1][2] |

| Molecular Weight | 199.25 g/mol | [1][2] |

| CAS Number | 13024-17-4 | [1][2] |

| Typical Purity | ≥95% | [1] |

| Appearance | Colorless to brown viscous liquid | Based on N-methylaniline[3] |

| Boiling Point | ~330 °C | Estimated based on 3-phenoxyaniline[4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like methanol, acetonitrile, toluene. |[4] |

Purity Determination and Analytical Characterization

A multi-faceted analytical approach is essential for unequivocally determining the purity and confirming the structure of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

Chromatography is the primary method for assessing purity by separating the main compound from any impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC) is a preferred method for non-volatile and thermally labile compounds like anilines, as it often does not require derivatization.[5][6] A reversed-phase method is typically employed to separate the compound based on its hydrophobicity.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is also a powerful tool. It provides high-resolution separation and allows for the identification of volatile impurities. For polar compounds like anilines, derivatization may sometimes be used to improve peak shape and thermal stability, though direct analysis is also common.[7][8]

Table 2: Representative Chromatographic Data

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Expected Retention Time |

|---|---|---|---|---|

| HPLC | C18, 4.6 x 150 mm, 5 µm | Gradient: Acetonitrile/Water (with 0.1% Formic Acid) | UV at 254 nm | Analyte-dependent; typically 5-15 min |

| GC-MS | DB-5ms, 30 m x 0.25 mm | Helium | Mass Spectrometry (EI) | Analyte-dependent; typically 10-20 min |

Spectroscopic Characterization

Spectroscopy is used to elucidate and confirm the molecular structure of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For this compound, one would expect distinct signals for the N-methyl group, the aromatic protons on both phenyl rings, and the amine proton.[9]

-

Mass Spectrometry (MS) : MS determines the molecular weight of the compound by identifying the molecular ion peak (M⁺). The fragmentation pattern provides additional structural confirmation.[9] The expected molecular ion for C₁₃H₁₃NO is m/z 199.25.[10]

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions include N-H stretching for the secondary amine, C-H stretching for the aromatic and methyl groups, C=C stretching for the aromatic rings, and C-O-C stretching for the diaryl ether linkage.

Table 3: Representative Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Value |

|---|---|---|

| ¹H NMR | N-CH₃ (singlet) | δ 2.8 - 2.9 ppm |

| Aromatic protons (multiplets) | δ 6.5 - 7.4 ppm | |

| N-H (broad singlet) | δ 3.5 - 4.0 ppm | |

| ¹³C NMR | N-C H₃ | δ ~30 ppm |

| Aromatic carbons | δ 110 - 160 ppm | |

| MS (EI) | Molecular Ion [M]⁺ | m/z 199 |

| IR | N-H Stretch | 3350 - 3450 cm⁻¹ |

| C-O-C Stretch (Ether) | 1200 - 1280 cm⁻¹ |

| | Aromatic C-H Stretch | > 3000 cm⁻¹ |

Experimental Protocols

The following sections provide detailed methodologies for the key analytical experiments.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for purity analysis using a standard reversed-phase method.

-

Instrumentation : HPLC system with a UV detector, autosampler, and column oven.

-

Sample Preparation : Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions :

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

-

Mobile Phase A : Water with 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

-

Gradient : Start at 40% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate : 1.0 mL/min.[11]

-

Column Temperature : 30 °C.[11]

-

Detection Wavelength : 254 nm.[11]

-

Injection Volume : 10 µL.[11]

-

-

Data Analysis : Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for identifying and quantifying volatile impurities.

-

Instrumentation : GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation : Dissolve the sample in a suitable solvent like dichloromethane or toluene to a concentration of 1 mg/mL.

-

GC Conditions :

-

Column : Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[11]

-

Carrier Gas : Helium at a constant flow of 1.2 mL/min.[11]

-

Injector Temperature : 250 °C.

-

Injection Mode : Splitless.

-

Oven Temperature Program : Initial temperature 80 °C for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[7][11]

-

-

MS Conditions :

-

Data Analysis : Identify the main peak by its retention time and mass spectrum. Search the NIST library for matches to any impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is the definitive method for structural confirmation.

-

Instrumentation : 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment.

-

Number of Scans : 16-64 scans.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans : 1024 or more, depending on sample concentration.

-

Relaxation Delay : 2 seconds.

-

-

Data Analysis : Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Visualization of Analytical Workflows

Diagrams created using Graphviz provide a clear visual representation of logical processes in the characterization of this compound.

References

- 1. cenmed.com [cenmed.com]

- 2. 13024-17-4|this compound|BLD Pharm [bldpharm.com]

- 3. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Phenoxyaniline, 98% | Fisher Scientific [fishersci.ca]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. epa.gov [epa.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

The Multifaceted Biological Potential of Phenoxyaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenoxyaniline scaffold, characterized by a phenyl ring linked to an aniline moiety via an ether bond, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution on either aromatic ring have led to the discovery of a diverse range of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory potential of phenoxyaniline derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and experimental workflows.

Anticancer Activity: Targeting Key Signaling Cascades

Phenoxyaniline derivatives have demonstrated significant promise as anticancer agents, primarily by inhibiting key kinases involved in cancer cell proliferation and survival.

MEK Inhibition and the MAPK/ERK Pathway

A significant number of phenoxyaniline derivatives have been identified as potent inhibitors of MEK (Mitogen-activated protein kinase kinase), a central component of the MAPK/ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[2]

Quantitative Data: MEK Inhibition

The inhibitory activity of 3-cyano-4-(phenoxyanilino)quinoline derivatives against MEK is summarized in the table below. The structure-activity relationship (SAR) highlights that the 3-cyano-4-anilinoquinoline core is crucial for activity, and the presence of alkoxy groups at the 6- and 7-positions of the quinoline ring generally enhances potency.[2]

| Compound ID | R6 | R7 | Aniline Substitution | MEK IC50 (nM) |

| 1a | OCH3 | OCH3 | 4-H | 25 |

| 1b | OCH3 | OCH3 | 4-F | 15 |

| 1c | OCH3 | OCH3 | 4-Cl | 18 |

| 1d | OCH3 | OCH3 | 4-Br | 20 |

| 1e | OCH3 | OCH3 | 3-Cl | 40 |

Signaling Pathway: MAPK/ERK Inhibition

Figure 1: Inhibition of the MAPK/ERK signaling pathway by phenoxyaniline derivatives.

PDGFR Inhibition

Certain 4-phenoxyquinoline derivatives, structurally related to phenoxyanilines, are effective inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[2] Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases.[2]

Quantitative Data: PDGFR Inhibition

The inhibitory activity of 4-phenoxyquinoline derivatives against PDGFR autophosphorylation is shown below. SAR studies indicate that substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide, can lead to potent and selective inhibitors.[2]

| Compound ID | Phenoxy R4 Substitution | PDGFR Autophosphorylation IC50 (µM) | EGFR Autophosphorylation IC50 (µM) |

| 2a | H | >100 | >100 |

| 2b | 4-Benzoyl | 0.1 | >100 |

| 2c | 4-Benzamide | 0.2 | >100 |

Signaling Pathway: PDGFR Inhibition

Figure 2: Inhibition of the PDGFR signaling pathway by phenoxyquinoline derivatives.

Cytotoxic Activity

Several phenoxyaniline derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Quantitative Data: Cytotoxicity of Phenoxyaniline Derivatives

| Cell Line | Compound ID | IC50 (µM) |

| Huh-7 (Liver Cancer) | 4a | <2.03 |

| MDA-MB-231 (Breast Cancer) | 4a | <2.03 |

| MRC-5 (Normal Lung) | 4a | >20 |

| A549 (Lung Cancer) | 4m | 9.32 ± 1.56 |

| PC-3 (Prostate Cancer) | 6k | 12.17 ± 0.9 |

| HeLa (Cervical Cancer) | 6k | 9.46 ± 0.7 |

| HCT-116 (Colon Cancer) | 6k | 10.88 ± 0.8 |

| MCF-7 (Breast Cancer) | 6k | 6.93 ± 0.4 |

Data for compounds 4a and 4m are for 4-anilinoquinolinylchalcone and quinoxaline derivatives, respectively, which share structural similarities with phenoxyaniline derivatives.[3][4] Compound 6k is a quinoxaline derivative.[5]

Antimicrobial Activity

Phenoxyaniline derivatives and related heterocyclic compounds, such as quinoxalines, have shown promising activity against a range of microbial pathogens.

Quantitative Data: Antimicrobial Activity of Quinoxaline Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various quinoxaline derivatives against several bacterial and fungal strains.

| Compound | S. aureus (mg/L) | S. epidermidis (mg/L) | B. cereus (mg/L) | E. coli (mg/L) | P. aeruginosa (mg/L) | M. smegmatis (mg/L) | C. albicans (µg/mL) | A. flavus (µg/mL) |

| 25 | 0.25 - 1 | - | - | - | - | - | - | - |

| 31 | 0.25 - 1 | - | - | - | - | - | - | - |

| 2d | - | - | - | 8 | - | - | - | - |

| 3c | - | - | - | 8 | - | - | - | - |

| 10 | - | - | - | - | - | - | 16 | 16 |

Compounds 25 and 31 are 2,3-N,N-diphenyl quinoxaline derivatives.[6] Compounds 2d, 3c, and 10 are other substituted quinoxalines.[7]

Anti-inflammatory Activity

Derivatives of phenoxyaniline, particularly those incorporated into larger heterocyclic systems like acridines, have demonstrated significant anti-inflammatory properties.[8] These compounds can inhibit the activation of key inflammatory cells such as mast cells, neutrophils, and macrophages.[8][9]

Quantitative Data: Anti-inflammatory Activity

The inhibitory effects of 9-phenoxyacridine and related derivatives on various inflammatory responses are presented below.

| Compound | Mast Cell Degranulation IC50 (µM) | Neutrophil Lysozyme Release IC50 (µM) | Neutrophil β-glucuronidase Release IC50 (µM) | Macrophage TNF-α Formation IC50 (µM) |

| 2b | 6.1 | - | - | - |

| 2c | 13.5 | - | 4.3 | - |

| 2d | - | - | - | <10 |

| 2e | 4.7 | - | - | - |

| 3a | - | - | - | <10 |

| 3b | - | - | 18.3 | - |

| 3c | - | - | 18.3 | - |

| 4 | - | - | - | <10 |

| 5a | - | - | 18.3 | - |

| 8 | - | - | 5.0 | - |

| 10 | - | 4.6 | - | - |

| 11a | - | 7.1 | 9.5 | - |

Compounds 2b-2e, 3a-3c, 4, and 5a are 9-(4-formylphenoxy)acridine and related derivatives.[8] Compounds 8, 10, and 11a are 2-(furan-2-yl)-4-phenoxyquinoline derivatives.[10]

Experimental Protocols

Synthesis of Phenoxyaniline Derivatives

The synthesis of the phenoxyaniline core primarily relies on the formation of the diaryl ether bond. The Ullmann condensation and the Buchwald-Hartwig amination are two of the most common and effective methods.[11]

Workflow for Phenoxyaniline Synthesis

Figure 3: General workflows for the synthesis of phenoxyaniline derivatives.

Detailed Protocol: Ullmann Condensation

This protocol is a general procedure and may require optimization for specific substrates.

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), phenol (1.2 eq), copper(I) catalyst (e.g., CuI, 10 mol%), and a base (e.g., K2CO3, 2.0 eq).

-

Solvent Addition: Add a high-boiling polar solvent such as DMF or NMP.

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon).

-

Reaction: Heat the mixture with stirring to the required temperature (typically 120-180 °C) and monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Extraction: Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization for specific substrates.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), amine (1.2 eq), palladium catalyst (e.g., Pd(OAc)2, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq) in a reaction vessel.

-

Solvent Addition: Add an anhydrous aprotic solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Washing: Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

In Vitro Kinase Inhibition Assay

This assay is used to determine the inhibitory activity of phenoxyaniline derivatives against specific kinases like MEK or PDGFR.

Workflow for In Vitro Kinase Assay

Figure 4: A typical workflow for an in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay (for MEK or PDGFR)

-

Reagent Preparation: Dilute the kinase, substrate (e.g., inactive ERK2 for MEK, or a generic tyrosine kinase substrate for PDGFR), ATP, and test compounds in the appropriate kinase buffer.

-

Plate Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

-

Enzyme Addition: Add 2 µL of the diluted kinase to each well.

-

Substrate/ATP Addition: Add 2 µL of the substrate/ATP mixture to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[12]

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of phenoxyaniline derivatives on cancer cell lines.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the phenoxyaniline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2) to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion

Phenoxyaniline derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as inhibitors of key signaling pathways in cancer, coupled with their emerging potential as antimicrobial and anti-inflammatory agents, underscores their significance in drug discovery and development. The synthetic accessibility of the phenoxyaniline scaffold allows for extensive structure-activity relationship studies, paving the way for the design and development of next-generation therapeutics with enhanced potency and selectivity. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | MDPI [mdpi.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. promega.de [promega.de]

N-methyl-3-phenoxyaniline: A Technical Guide for Drug Development Professionals

An In-depth Overview of Synthesis, Suppliers, and Potential Applications

N-methyl-3-phenoxyaniline, a substituted diaryl ether, represents a scaffold of interest for researchers in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules. This technical guide provides a comprehensive overview of the currently available information on this compound, including its suppliers, potential synthetic routes, and the broader context of the biological activities of related phenoxyaniline compounds.

Suppliers and Availability

This compound (CAS No. 13024-17-4) is available from a number of commercial suppliers, primarily catering to the research and development market. The availability, purity, and pricing can vary between suppliers. Below is a summary of publicly available data from various chemical vendors.

| Supplier | Product Code | Purity/Specification | Available Quantities | Price (USD) | Notes |

| Cenmed | C007B-533429 | ≥95% | 100mg | - | Price not publicly listed. |

| C007B-533430 | - | - | $313.99 | Quantity not specified. | |

| C007B-533431 | - | - | $131.27 | Quantity not specified. | |

| BLD Pharm | - | - | - | - | Offers various quantities; requires inquiry for pricing. Storage at 2-8°C recommended. |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Methodologies

Two primary methods for the construction of the phenoxyaniline core are the Ullmann condensation and the Buchwald-Hartwig amination.[1] Subsequently, the secondary amine can be introduced via N-methylation of 3-phenoxyaniline.

Synthesis of the 3-Phenoxyaniline Intermediate

1. Ullmann Condensation:

This classical copper-catalyzed reaction is a well-established method for forming diaryl ethers.[1] It typically involves the coupling of a phenol with an aryl halide.

Experimental Protocol: General Ullmann Condensation for Phenoxyaniline Synthesis [1]

-

Materials:

-

3-Bromoaniline (1.0 mmol)

-

Phenol (1.2 mmol)

-

Copper(I) salt (e.g., CuI, 5-10 mol%)

-

A suitable ligand (e.g., a diamine or phenanthroline, 10-20 mol%)

-

A base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.)

-

A high-boiling point solvent (e.g., DMF, DMSO, or o-xylene)

-

-

Procedure:

-

To a dry reaction vessel, add the 3-bromoaniline, phenol, copper(I) salt, ligand, and base.

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

-

Add the anhydrous solvent.

-

Heat the reaction mixture to a temperature typically ranging from 120-160°C.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter to remove insoluble inorganic salts.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2. Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction is a more modern and often milder alternative to the Ullmann condensation for the formation of C-N bonds, and by extension, can be adapted for C-O bond formation to create diaryl ethers.[2]

N-Methylation of 3-Phenoxyaniline

Once the 3-phenoxyaniline intermediate is obtained, the final step is the methylation of the primary amine to yield this compound.

Experimental Protocol: General N-methylation of an Aniline

A common method for the N-methylation of anilines involves the use of a methylating agent in the presence of a base.

-

Materials:

-

3-Phenoxyaniline (1.0 mmol)

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate, 1.0-1.2 equiv.)

-

A non-nucleophilic base (e.g., K₂CO₃, NaH, 1.5-2.0 equiv.)

-

Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

-

-

Procedure:

-

Dissolve 3-phenoxyaniline in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

-

Add the base to the solution and stir for a short period.

-

Slowly add the methylating agent to the reaction mixture at room temperature or below.

-

Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

-

Quench the reaction by the addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Potential Biological Activity and Applications in Drug Development

While there is no specific data available for the biological activity of this compound, the broader class of phenoxyaniline derivatives has shown promise in various therapeutic areas.

Phenoxyaniline derivatives have been investigated as inhibitors of several signaling pathways, including the MAPK/ERK pathway.[1] Furthermore, some phenoxyaniline analogues have been identified as potent blockers of N-type calcium channels, which are implicated in pain signaling.

The general structure of this compound makes it a candidate for inclusion in screening libraries for lead discovery. Its diaryl ether core provides a stable and versatile scaffold that can be further functionalized to explore structure-activity relationships (SAR) in various biological targets.

Visualizing Synthetic and Signaling Pathways

To aid in the conceptualization of the synthesis and potential mechanism of action, the following diagrams are provided.

Conclusion

This compound is a readily accessible chemical entity for research purposes. While specific biological data and detailed synthetic protocols for this particular molecule are sparse in publicly available literature, established methodologies for the synthesis of analogous compounds provide a clear path for its preparation. The known biological activities of the broader class of phenoxyaniline compounds, particularly as inhibitors of key signaling pathways, suggest that this compound could be a valuable tool for chemical biology and a starting point for drug discovery programs. Further investigation into its biological effects is warranted to fully elucidate its potential.

References

The Phenoxyaniline Scaffold: A Technical Guide to its Discovery, Synthesis, and Evolution as a Privileged Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted phenoxyaniline core is a prominent pharmacophore in modern medicinal chemistry, forming the structural basis of numerous targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the discovery and historical development of this versatile scaffold. It details both classical and modern synthetic methodologies, including the Ullmann condensation and the Buchwald-Hartwig amination, with complete experimental protocols. The guide further explores the evolution of substituted phenoxyanilines as potent kinase inhibitors, summarizing extensive structure-activity relationship (SAR) data for key targets such as EGFR, HER2, PDGFR, and MEK. Key signaling pathways are elucidated with detailed diagrams, and protocols for critical biological assays are provided to support drug discovery and development efforts.

Discovery and History

The journey of the phenoxyaniline scaffold from a simple chemical entity to a privileged pharmacophore in drug discovery is a story of evolving synthetic methods and a deepening understanding of cellular signaling. The core diaryl ether linkage, a key feature of phenoxyanilines, was first accessible through the work of Fritz Ullmann. In 1901, Ullmann and his student Bielecki reported the copper-mediated coupling of aryl halides to form biaryl compounds, a reaction that would later be adapted for the synthesis of diaryl ethers and amines.[1][2] These early Ullmann-type reactions, though groundbreaking, required harsh conditions such as high temperatures and stoichiometric amounts of copper.[1]

While the phenoxyaniline skeleton was synthetically accessible from the early 20th century, its potential as a biologically active scaffold was not immediately recognized.[3] The true emergence of phenoxyanilines as a significant pharmacophore began much later, with the rise of kinase inhibitors in oncology. The discovery that the 4-anilinoquinazoline core could act as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase was a pivotal moment.[4][5] This discovery paved the way for extensive structure-activity relationship (SAR) studies, which demonstrated that modifications to the aniline portion of these molecules could significantly enhance potency and selectivity. The phenoxy group, often substituted, became a key feature in many of these second-generation inhibitors, leading to the development of highly successful drugs.

One of the earliest patents describing the biological activity of 2-phenoxyaniline derivatives themselves was in the context of their inhibitory action on the Na+/Ca2+ exchange system, highlighting their potential beyond kinase inhibition.[6] However, it is their role in targeting dysregulated kinase signaling in cancer that has solidified their importance in medicinal chemistry.

Synthesis of Substituted Phenoxyanilines

The construction of the phenoxyaniline core relies on the formation of a carbon-nitrogen or carbon-oxygen bond between two aromatic rings. Two primary methods have been instrumental in the synthesis of these compounds: the classical Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is the traditional method for forming diaryl ethers and diaryl amines, involving a copper-catalyzed reaction between an aryl halide and a phenol or an amine.[3]

Experimental Protocol: Ullmann Condensation for the Synthesis of a Phenoxyaniline Derivative

Objective: To synthesize a substituted phenoxyaniline via a copper-catalyzed C-N bond formation.

Materials:

-

Aryl iodide (e.g., 1-iodo-4-nitrobenzene)

-

Substituted aniline (e.g., 4-methoxyaniline)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aryl iodide (1.0 mmol), substituted aniline (1.2 mmol), CuI (0.1 mmol), and K2CO3 (2.0 mmol).

-

Add anhydrous DMF (5 mL) to the flask.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired phenoxyaniline derivative.

Workflow for Ullmann Condensation:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a preferred method for the formation of C-N bonds due to its milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[3]

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of a Phenoxyaniline Derivative

Objective: To synthesize a substituted phenoxyaniline via a palladium-catalyzed C-N bond formation.

Materials:

-

Aryl halide (e.g., 1-bromo-4-phenoxybenzene)

-

Substituted aniline (e.g., 4-methoxyaniline)

-

Palladium(II) acetate (Pd(OAc)2)

-

A suitable phosphine ligand (e.g., Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under a nitrogen atmosphere, add Pd(OAc)2 (0.02 mmol), the phosphine ligand (0.024 mmol), and NaOtBu (1.4 mmol) to a flame-dried Schlenk tube.

-

Add the aryl halide (1.0 mmol), the substituted aniline (1.2 mmol), and anhydrous toluene (5 mL).

-

Seal the tube and heat the reaction mixture at 80-110 °C for 8-24 hours, or until TLC or GC-MS indicates completion of the reaction.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the target phenoxyaniline.

Workflow for Buchwald-Hartwig Amination:

Substituted Phenoxyanilines as Kinase Inhibitors

The phenoxyaniline scaffold is a cornerstone of many small molecule kinase inhibitors. The general structure allows for diverse substitutions on both the phenoxy and aniline rings, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. The 4-anilinoquinazoline framework is particularly prevalent in EGFR and HER2 inhibitors.

Structure-Activity Relationships (SAR)

EGFR/HER2 Inhibitors:

-

Quinazoline Core: The quinazoline ring is crucial for activity, with the N1 atom typically forming a hydrogen bond with the hinge region of the kinase domain.[5]

-

Aniline Moiety: Substitutions on the aniline ring at the 4-position of the quinazoline are critical. Small, lipophilic groups at the meta-position of the aniline ring often enhance potency.[5]

-

Phenoxy Group: A phenoxy substituent on the aniline ring can occupy the hydrophobic pocket of the ATP binding site, and further substitutions on this phenoxy ring can modulate selectivity and potency.

-

6,7-Substitutions on Quinazoline: The 6 and 7-positions are solvent-exposed, and the introduction of solubilizing groups like methoxyethoxy chains can improve pharmacokinetic properties.[5]

PDGFR Inhibitors:

-

4-Phenoxyquinoline Scaffold: This is a key pharmacophore for PDGFR inhibition.

-

Phenoxy Ring Substitution: Substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide, have been shown to yield potent and selective inhibitors.

MEK Inhibitors:

-

3-Cyano-4-(phenoxyanilino)quinoline Core: This core structure is essential for MEK inhibitory activity.

-

Alkoxy Groups: The presence of alkoxy groups at the 6- and 7-positions of the quinoline ring generally leads to the best activity.

Quantitative Data

The following tables summarize the inhibitory activities of representative substituted phenoxyaniline-based drugs and analogs.

Table 1: Inhibitory Activity of EGFR/HER2 Kinase Inhibitors

| Compound | Target(s) | IC50 (nM) | Cell Line | EGFR Mutation |

| Gefitinib | EGFR | 13.06 | HCC827 | delE746-A750 |

| 77.26 | PC9 | delE746-A750 | ||

| > 4000 | H1650GR | Resistant | ||

| Lapatinib | EGFR, HER2 | 51.0 ± 23.0 | SKBR3 | - |

| Neratinib | EGFR, HER2, HER4 | 3.4 ± 1.1 | SKBR3 | - |

| 2-3 | BT474 | - |

Table 2: Inhibitory Activity of PDGFR and MEK Inhibitors

| Compound ID | Target | IC50 (µM) |

| Ki6783 | PDGFR | 0.13 |

| Ki6896 | PDGFR | 0.31 |

| Ki6945 | PDGFR | 0.050 |

| Analog 1a | MEK | 0.025 |

| Analog 1b | MEK | 0.015 |

Key Drug Examples

-

Gefitinib (Iressa®): One of the first successful EGFR tyrosine kinase inhibitors, featuring a 4-anilinoquinazoline core with a 3-chloro-4-fluoroaniline.

-

Lapatinib (Tykerb®): A dual EGFR and HER2 inhibitor with a more complex side chain at the 6-position of the quinazoline ring.

-

Neratinib (Nerlynx®): An irreversible pan-HER inhibitor that forms a covalent bond with a cysteine residue in the kinase domain.

Detailed Synthesis of Lapatinib: A common synthetic route to lapatinib involves the reaction of 4-chloro-6-iodoquinazoline with 3-chloro-4-(3-fluorobenzyloxy)aniline, followed by a Suzuki coupling with 5-formyl-2-furanylboronic acid, and subsequent reductive amination with 2-(methylsulfonyl)ethylamine.

Signaling Pathways

Substituted phenoxyaniline-based kinase inhibitors primarily target key nodes in oncogenic signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting mechanisms of resistance.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) pathway plays a significant role in angiogenesis, cell growth, and migration.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a downstream effector of many receptor tyrosine kinases, including EGFR and PDGFR, and is a key regulator of cell proliferation.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the IC50 of a substituted phenoxyaniline inhibitor against a target kinase.

Materials:

-

Recombinant target kinase (e.g., EGFR, PDGFR, MEK)

-

Kinase-specific substrate

-

ATP

-

Substituted phenoxyaniline inhibitor

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the phenoxyaniline inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup: In a 384-well plate, add the inhibitor dilutions, the target kinase enzyme, and the substrate in kinase buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30 °C for 60 minutes.

-

Signal Generation (Step 1): Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation (Step 2): Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation/Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density based on the measurement of total cellular protein content.

Objective: To assess the cytotoxic effect of a substituted phenoxyaniline on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted phenoxyaniline inhibitor

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the phenoxyaniline inhibitor and incubate for 48-72 hours.

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4 °C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

The substituted phenoxyaniline scaffold has evolved from a synthetically accessible but biologically unexplored entity into a highly privileged pharmacophore in modern drug discovery. Its versatility, arising from the numerous possibilities for substitution on both aromatic rings, has enabled the development of a wide range of potent and selective kinase inhibitors. The historical progression from the harsh conditions of the Ullmann condensation to the milder and more versatile Buchwald-Hartwig amination has greatly facilitated the exploration of the chemical space around this core structure. The success of drugs like gefitinib, lapatinib, and neratinib is a testament to the power of this scaffold in targeting the dysregulated signaling pathways that drive cancer. As our understanding of kinase biology continues to grow, the substituted phenoxyaniline core will undoubtedly remain a fertile ground for the discovery of new and improved targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for N-methyl-3-phenoxyaniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-3-phenoxyaniline serves as a versatile scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential. Its unique diaryl ether linkage provides a stable and synthetically accessible framework that allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of key biological targets implicated in oncology and other diseases, including protein kinases and protein-protein interactions. These notes provide an overview of the applications of this compound derivatives, detailed experimental protocols for their synthesis and biological evaluation, and quantitative data to support drug discovery and development efforts.

Key Applications in Medicinal Chemistry

The this compound core is a key pharmacophore in the development of inhibitors for several important signaling pathways that are frequently dysregulated in cancer.

-

MEK Inhibition: Derivatives of this compound have been investigated as inhibitors of Mitogen-activated protein kinase kinase (MEK), a central component of the Ras/Raf/MEK/ERK signaling pathway.[1] Aberrant activation of this pathway is a hallmark of many human cancers, making MEK a validated therapeutic target.

-

PDGFR Inhibition: The scaffold has also been utilized to develop inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase that plays a crucial role in tumor angiogenesis and cell growth.[1]

-

c-Myc Inhibition: More recently, phenoxyaniline derivatives have shown promise as inhibitors of the c-Myc/Max protein-protein interaction, a critical driver of cell proliferation and tumorigenesis.[2][3] Downregulation of c-Myc activity is a key strategy in the development of novel cancer therapies.[2][3]

-

Cytotoxic Agents: A number of phenoxyaniline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, indicating their potential as anticancer agents.[1]

Data Presentation

Table 1: Cytotoxicity of Phenoxyaniline Derivatives

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) |

| 1 | HCT116 | Colon Cancer | 22.4 |

| 2 | HCT116 | Colon Cancer | 0.34 |

| 1 | HTB-26 | Breast Cancer | 10-50 |

| 2 | HTB-26 | Breast Cancer | 10-50 |

| 1 | PC-3 | Prostate Cancer | 10-50 |

| 2 | PC-3 | Prostate Cancer | 10-50 |

| 1 | HepG2 | Liver Cancer | 10-50 |

| 2 | HepG2 | Liver Cancer | 10-50 |

Data extracted from a study on oleoyl hybrids of phenoxyaniline.[1]

Table 2: Inhibition of c-Myc/Max Dimerization and Cytotoxicity of Phenoxy-N-phenylaniline Derivatives

| Compound ID | HT29 IC₅₀ (µM) | HCT 15 IC₅₀ (µM) | Notes |

| 42 | 0.32 | 0.51 | Lead compound with good inhibitory activity of c-Myc/MAX dimerization and DNA binding. |

Data for 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound, commencing with an Ullmann condensation to form the diaryl ether, followed by N-methylation.